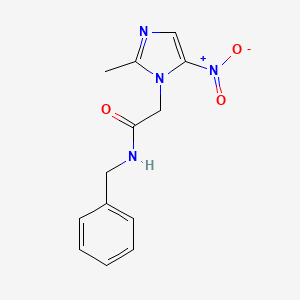![molecular formula C23H19FN4 B5789062 1-(4-fluorophenyl)ethanone [2-(4-methylphenyl)-4-quinazolinyl]hydrazone](/img/structure/B5789062.png)
1-(4-fluorophenyl)ethanone [2-(4-methylphenyl)-4-quinazolinyl]hydrazone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(4-fluorophenyl)ethanone [2-(4-methylphenyl)-4-quinazolinyl]hydrazone is a hydrazone compound that has gained significant attention in scientific research. This compound has shown potential in various applications, including as an antitumor agent, anti-inflammatory agent, and antimicrobial agent.
作用机制
The mechanism of action of 1-(4-fluorophenyl)ethanone [2-(4-methylphenyl)-4-quinazolinyl]hydrazone involves the inhibition of various cellular pathways. It induces apoptosis in cancer cells by activating the caspase pathway. It also inhibits the proliferation of cancer cells by blocking the cell cycle progression.
As an anti-inflammatory agent, the compound inhibits the production of pro-inflammatory cytokines and chemokines, thereby reducing inflammation. It also inhibits the activation of NF-κB, a transcription factor that plays a key role in inflammation.
The antimicrobial activity of the compound is attributed to its ability to disrupt the bacterial cell wall and membrane.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound have been extensively studied. The compound has been shown to induce apoptosis in cancer cells, inhibit the proliferation of cancer cells, reduce inflammation, and inhibit the growth of bacteria and fungi.
实验室实验的优点和局限性
The advantages of using 1-(4-fluorophenyl)ethanone [2-(4-methylphenyl)-4-quinazolinyl]hydrazone in lab experiments include its potent antitumor, anti-inflammatory, and antimicrobial activities. However, the compound has limitations in terms of its solubility and stability, which can affect its efficacy in certain experimental conditions.
未来方向
There are several future directions for the study of 1-(4-fluorophenyl)ethanone [2-(4-methylphenyl)-4-quinazolinyl]hydrazone. One potential direction is to investigate its efficacy in combination with other anticancer agents. Another direction is to explore its potential as an anti-inflammatory and antimicrobial agent in clinical settings. Additionally, the development of more stable and soluble analogs of the compound could improve its efficacy in lab experiments and clinical applications.
合成方法
The synthesis of 1-(4-fluorophenyl)ethanone [2-(4-methylphenyl)-4-quinazolinyl]hydrazone involves the reaction of 2-(4-methylphenyl)-4-quinazolinyl hydrazine with 1-(4-fluorophenyl)ethanone. The reaction is carried out in the presence of a suitable solvent and a catalyst. The yield of the compound can be improved by optimizing the reaction conditions.
科学研究应用
1-(4-fluorophenyl)ethanone [2-(4-methylphenyl)-4-quinazolinyl]hydrazone has been extensively studied for its antitumor activity. It has been shown to inhibit the growth of various cancer cells, including breast cancer, lung cancer, and colon cancer. The compound induces apoptosis in cancer cells by activating the caspase pathway. It also inhibits the proliferation of cancer cells by blocking the cell cycle progression.
This compound has also shown potential as an anti-inflammatory agent. It inhibits the production of pro-inflammatory cytokines and chemokines, thereby reducing inflammation. It has been shown to be effective in animal models of inflammatory diseases such as rheumatoid arthritis and colitis.
Furthermore, this compound has antimicrobial activity against various bacterial and fungal strains. It inhibits the growth of bacteria by disrupting the bacterial cell wall and membrane.
属性
IUPAC Name |
N-[(E)-1-(4-fluorophenyl)ethylideneamino]-2-(4-methylphenyl)quinazolin-4-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H19FN4/c1-15-7-9-18(10-8-15)22-25-21-6-4-3-5-20(21)23(26-22)28-27-16(2)17-11-13-19(24)14-12-17/h3-14H,1-2H3,(H,25,26,28)/b27-16+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JQGUSCDGGKQHKS-JVWAILMASA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NC3=CC=CC=C3C(=N2)NN=C(C)C4=CC=C(C=C4)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)C2=NC3=CC=CC=C3C(=N2)N/N=C(\C)/C4=CC=C(C=C4)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H19FN4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-benzyl-4-[3-(2-nitrophenyl)-2-propen-1-yl]piperazine](/img/structure/B5788982.png)
![N'-(4-bromobenzylidene)-2-[(1-ethyl-1H-benzimidazol-2-yl)thio]acetohydrazide](/img/structure/B5788985.png)

![3-[(4-fluorophenyl)amino]-1-(4-methylphenyl)-2-buten-1-one](/img/structure/B5789006.png)
![2-amino-4H-[1,3,5]triazino[2,1-b][1,3]benzoxazol-4-one](/img/structure/B5789011.png)


![3-methyl-N-{[(3-methyl-2-pyridinyl)amino]carbonothioyl}benzamide](/img/structure/B5789031.png)
![1-(2-methoxyphenyl)-2-[(4-methylphenyl)sulfonyl]ethanone](/img/structure/B5789033.png)

![2-[(4-benzylpiperidin-1-yl)sulfonyl]-5-chloro-4,6-dimethylnicotinonitrile](/img/structure/B5789040.png)
![2-chloro-N-[2-(1-cyclohexen-1-yl)ethyl]-5-(4H-1,2,4-triazol-4-yl)benzamide](/img/structure/B5789045.png)
![N-(2,4-dichlorophenyl)-2-[(4-methyl-2-pyrimidinyl)thio]acetamide](/img/structure/B5789056.png)
